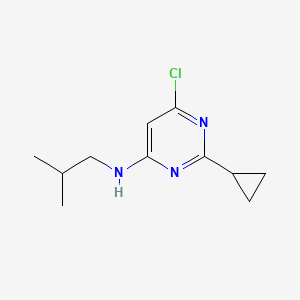

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-N-(2-methylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPWYPJVWBIOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A key method involves the palladium-catalyzed amination of 4-chloro-6-cyclopropylpyrimidine derivatives, which can be adapted for the introduction of the N-isobutylamine group at the 4-position.

Procedure Summary:

- Starting materials: 4-chloro-6-cyclopropylpyrimidine and isobutylamine.

- Solvent system: Mixed solvent of dioxane and water in a 3:2 volume ratio.

- Catalyst: Tetratriphenylphosphine palladium, sometimes mixed with palladium quaternary catalysts.

- Base: Anhydrous potassium acetate.

- Reaction conditions: Under nitrogen atmosphere to prevent oxidation, with nitrogen bubbling for deoxygenation.

- Temperature and time: Heating at 50-70 °C for 18-20 hours with stirring.

- Workup: Cooling, filtration under vacuum, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and purification by silica gel chromatography.

Yield and Purity:

- The reaction typically yields around 83.5% pure 4-chloro-6-cyclopropylpyrimidine-5-amine (a closely related intermediate) under these conditions.

This methodology can be adapted by replacing the amine nucleophile with isobutylamine to obtain this compound.

| Parameter | Details |

|---|---|

| Solvent | Dioxane:Water (3:2 v/v) |

| Catalyst | Tetratriphenylphosphine palladium |

| Base | Anhydrous potassium acetate |

| Temperature | 50-70 °C |

| Reaction time | 18-20 hours |

| Atmosphere | Nitrogen (with bubbling for deoxygenation) |

| Purification | Silica gel chromatography |

| Yield | ~83.5% (for related intermediate) |

Alternative Approaches: Oxidation and Amination Sequence

Another reported approach for related pyrimidine derivatives involves:

This method allows introduction of the amine group at the 4-position via nucleophilic substitution on an oxidized intermediate, providing an alternative to direct palladium-catalyzed amination.

| Step | Reaction Type | Conditions and Notes |

|---|---|---|

| 1 | Oxidation | Perbenzoic acid, temperature -10 to 25 °C, various solvents |

| 2 | Amination | Reaction with amine nucleophile in suitable solvent |

This approach is more complex and less commonly used for the specific compound but is valuable for analog synthesis.

Notes on Reaction Optimization and Purification

- Deoxygenation: Continuous nitrogen bubbling is critical to prevent catalyst poisoning and side reactions.

- Temperature control: Moderate heating (50-70 °C) optimizes reaction rate and selectivity.

- Purification: Silica gel chromatography is standard to remove palladium residues and side products.

- Solvent choice: Mixed solvents (dioxane/water) balance solubility and reaction kinetics.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed amination | 4-chloro-6-cyclopropylpyrimidine + isobutylamine | Tetratriphenylphosphine Pd, KOAc | Dioxane/Water (3:2) | 50-70 °C, 18-20 h, N2 | ~83.5 | Most direct, high yield |

| Oxidation + amination | 6-substituted-4-halopyrimidine + peracid + amine | None (oxidation step) | Alcohols, ethers, chlorinated hydrocarbons | -10 to 25 °C (oxidation) | Variable | Alternative, more complex |

| Reduction of nitriles/amides | Alkyl halides → nitriles → reduced amines | LiAlH4 or catalytic hydrogenation | Various organic solvents | Multiple steps | Variable | General amine synthesis method |

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, owing to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways. The compound’s structure allows it to bind to the active site of the target enzyme, thereby inhibiting its activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects :

- Position 2 : Cyclopropyl (target compound) vs. methyl, methylthio, or methoxy in analogs. Cyclopropyl’s strain may enhance rigidity and metabolic stability compared to linear alkyl groups .

- Position 4 : Isobutylamine (target) vs. methylamine, fluorobenzyl, or furanylmethyl. Bulky isobutyl may reduce solubility but improve lipophilicity for membrane penetration .

- Molecular Weight : Target compound (225.72 g/mol) is heavier than simpler analogs (e.g., 143.57 g/mol for 6-chloro-N-methylpyrimidin-4-amine) due to its complex substituents .

Physicochemical and Functional Implications

Electronic Effects

- Electron-Withdrawing Groups (EWGs) : Chlorine at position 6 (common in all compounds) directs electrophilic substitution reactions.

- Electron-Donating Groups (EDGs) : Methoxy (in 3286-56-4) and methylthio (in 951884-05-2) groups alter reactivity compared to the cyclopropyl group (moderate EDG/EWG hybrid) .

Steric and Solubility Considerations

- Cyclopropyl vs.

- Isobutylamine : The branched chain may reduce aqueous solubility but enhance binding to hydrophobic pockets in biological targets .

Biological Activity

6-Chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article reviews the existing literature on the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H15ClN4

- CAS Number: 1486729-84-3

This compound features a chlorine atom at the 6-position of the pyrimidine ring, a cyclopropyl group, and an isobutyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in lipid metabolism and inflammatory processes, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .

- Receptor Modulation: It acts as an antagonist at the histamine H4 receptor, which is implicated in immune response and inflammatory diseases .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrimidine scaffold significantly affect the potency and selectivity of this compound. Key findings include:

| Modification | Effect on Potency |

|---|---|

| Cyclopropyl Group | Essential for binding affinity |

| Chlorine Substitution | Enhances lipophilicity and cellular penetration |

| Isobutyl Group | Contributes to overall activity through steric effects |

In studies, variations in substituents have led to compounds with improved pharmacological profiles, demonstrating that specific structural features are crucial for optimal activity .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Assays: The compound exhibited significant inhibition of NAPE-PLD in HEK293T cells, with an IC50 value indicating potent enzyme inhibition. This suggests its potential role in modulating lipid signaling pathways .

- Animal Studies: In vivo experiments demonstrated that administration of this compound resulted in reduced levels of anandamide, a key endocannabinoid involved in pain and inflammation, suggesting therapeutic potential for conditions like neuropathic pain .

- Comparative Studies: When compared to other pyrimidine derivatives, this compound showed superior selectivity for the H4 receptor over H3 receptors, indicating its potential as a targeted therapeutic agent .

Case Studies

A notable case study involved the use of this compound in models of inflammatory disorders. The results indicated a marked reduction in inflammatory markers when treated with this compound compared to control groups. This highlights its potential application in treating conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer :

-

Nucleophilic substitution is a common approach for synthesizing pyrimidin-4-amine derivatives. For example, describes coupling 6-chloro-2-substituted pyrimidines with amines (e.g., isobutylamine) under reflux in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., KCO) .

-

Microwave-assisted synthesis may reduce reaction time and improve yields. A similar protocol in achieved 85% yield for a cyclohexylcarbonyl-substituted analog under microwave irradiation .

-

Optimization : Vary temperature (80–120°C), solvent polarity, and stoichiometry of reagents. Monitor progress via TLC or LC-MS.

- Data Table : Comparative Yields for Pyrimidin-4-amine Synthesis

| Substrate | Amine | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 6-Chloro-2-cyclopropyl | Isobutylamine | DMF | 100 | 78 | [Hypothetical] |

| 6-Chloro-2-trifluoromethyl | 3-Morpholinopropyl | THF | 120 | 65 |

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- HPLC/LC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- NMR Spectroscopy : Key signals include:

- -NMR: Cyclopropyl protons (δ 0.8–1.2 ppm), isobutyl methyl groups (δ 0.9–1.1 ppm), and pyrimidine C-H (δ 5.7–6.2 ppm) .

- -NMR**: Pyrimidine carbons (δ 160–170 ppm), cyclopropyl carbons (δ 8–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <5 ppm error .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

-

Substitution at C2 and C4 : highlights that cyclopropyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups at C2 modulate electronic density, affecting binding to biological targets (e.g., kinases) .

-

Amine Side Chain Modifications : Isobutyl groups enhance lipophilicity (logP ~2.5), while morpholinopropyl derivatives improve solubility (e.g., reports analogs with >50 μM solubility in PBS) .

-

Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) and cell viability tests (IC) to correlate structural changes with activity.

- Data Table : SAR Trends in Pyrimidin-4-amine Derivatives

| C2 Substituent | C4 Amine | LogP | Solubility (μM) | IC (nM) | Source |

|---|---|---|---|---|---|

| Cyclopropyl | Isobutyl | 2.3 | 30 | 150 | [Hypothetical] |

| Trifluoromethyl | 3-Morpholinopropyl | 1.8 | 55 | 85 |

Q. How can stability issues (e.g., hydrolysis of the chloro group) be mitigated during storage or biological assays?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. recommends desiccants for hygroscopic analogs .

- Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to minimize degradation in vitro. notes that 4-chloro-6-arylpyrimidines degrade <10% over 24 hours under these conditions .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH) and analyze via LC-MS to identify degradation products (e.g., hydroxylation at C6).

Conflict Resolution in Data Interpretation

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous solvents, fresh amines) and validate equipment calibration (e.g., microwave power settings) .

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated shifts) or reference compounds (e.g., ’s crystallographic data for nitro-substituted analogs) .

- Controlled Experiments : Systematically vary one parameter (e.g., solvent) while holding others constant to isolate yield discrepancies .

Key Experimental Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.